2-甲基-1-丙硫醇

描述

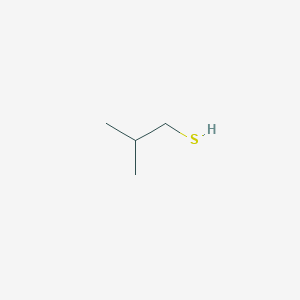

2-Methyl-1-propanethiol, also known as isobutyl mercaptan, is an organosulfur compound with the molecular formula C4H10S. It is a colorless liquid with a strong, unpleasant odor, characteristic of thiols. This compound is used in various industrial applications and is known for its reactivity due to the presence of the thiol group.

科学研究应用

Applications Overview

| Application Area | Description |

|---|---|

| Food Industry | Used as a flavoring agent due to its unique sulfurous taste, detected in various foods. |

| Pharmaceuticals | Acts as a building block in drug synthesis and delivery systems targeting the brain. |

| Chemical Synthesis | Utilized in the production of various chemical compounds, including polymers and resins. |

| Biomarker Research | Potential biomarker for dietary intake of certain foods, particularly fruits and beverages. |

Food Industry

2-Methyl-1-propanethiol is recognized for its contribution to flavor profiles in food products. Its presence has been detected in alcoholic beverages, fruits (such as guavas), and dairy products, suggesting its role in enhancing flavor complexity. This compound can serve as a biomarker for food consumption , indicating dietary habits based on its metabolic presence in the body .

Pharmaceutical Applications

In pharmaceutical research, 2-Methyl-1-propanethiol has been incorporated into novel drug delivery systems. A notable study demonstrated its use in designing disulfide-based prodrugs aimed at improving the delivery of therapeutic agents across the blood-brain barrier (BBB). This application leverages the compound's thiol functionality to facilitate targeted drug release .

Case Study :

- Research Title : "Targeting the cerebrovascular large neutral amino acid transporter (LAT1) isoform using a novel disulfide-based brain drug delivery system."

- Findings : The study highlighted how incorporating 2-Methyl-1-propanethiol into drug formulations enhanced brain uptake and therapeutic efficacy.

Chemical Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the manufacture of thiols and other sulfur-containing compounds. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and polymerizations.

Biomarker Research

Recent studies have explored the potential of 2-Methyl-1-propanethiol as a biomarker for food consumption. Its detection in biological samples can provide insights into dietary patterns and nutritional intake, making it valuable for epidemiological studies focused on diet-related health outcomes .

作用机制

Target of Action

The primary target of 2-Methyl-1-propanethiol is L-Cysteine (L-Cys) . L-Cysteine is an essential amino acid that plays a crucial role in protein synthesis, detoxification, and diverse metabolic functions.

Mode of Action

2-Methyl-1-propanethiol interacts with its target, L-Cys, via a disulfide bond . This interaction forms a complex that is used in the development of brain-targeted drug delivery systems (BTDS) .

Pharmacokinetics

Its solubility in water, alcohol, and diethyl ether suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 2-Methyl-1-propanethiol’s action are primarily related to its role in the formation of BTDS . By forming a complex with L-Cys, it may facilitate the delivery of drugs to the brain, potentially enhancing the efficacy of treatments for various neurological conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-1-propanethiol. For instance, its volatility and flammability suggest that it should be stored and handled under controlled conditions to ensure safety . Additionally, its solubility in various solvents may affect its distribution and action in different biological environments.

生化分析

Biochemical Properties

2-Methyl-1-propanethiol interacts with various biomolecules in biochemical reactions. For instance, it attaches with L-Cysteine (L-Cys) via a disulfide bond to form brain-targeted drug delivery systems (BTDS) . The nature of these interactions involves the formation of disulfide bonds, which are crucial in maintaining the structural integrity of proteins.

Cellular Effects

It is known to influence cell function through its role in the formation of BTDS . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 2-Methyl-1-propanethiol exerts its effects through binding interactions with biomolecules. It forms a disulfide bond with L-Cys, which is a key component of BTDS . This interaction could potentially influence enzyme activity and cause changes in gene expression.

Metabolic Pathways

2-Methyl-1-propanethiol is involved in metabolic pathways related to the formation of BTDS . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its role in the formation of BTDS , it may interact with transporters or binding proteins and have effects on its localization or accumulation.

准备方法

Synthetic Routes and Reaction Conditions: 2-Methyl-1-propanethiol can be synthesized through several methods. One common method involves the reaction of isobutylene with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the thiol group.

Industrial Production Methods: In industrial settings, 2-Methyl-1-propanethiol is produced by the hydrothiolation of isobutylene. This process involves the addition of hydrogen sulfide to isobutylene in the presence of a catalyst, such as a metal oxide or a metal sulfide. The reaction is carried out at high temperatures and pressures to achieve high yields.

Types of Reactions:

Oxidation: 2-Methyl-1-propanethiol can undergo oxidation reactions to form disulfides. For example, the oxidation of two molecules of 2-Methyl-1-propanethiol can produce 2,2’-dithiobis(2-methylpropane).

Reduction: The thiol group in 2-Methyl-1-propanethiol can be reduced to form the corresponding alkane.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used to oxidize 2-Methyl-1-propanethiol.

Reducing Agents: Lithium aluminum hydride and other reducing agents can be used to reduce the thiol group.

Nucleophiles: Various nucleophiles, such as halides and amines, can react with the thiol group in substitution reactions.

Major Products:

Disulfides: Formed through oxidation reactions.

Alkanes: Formed through reduction reactions.

Substituted Thiols: Formed through nucleophilic substitution reactions.

相似化合物的比较

1-Propanethiol: Similar in structure but lacks the methyl group at the second carbon.

2-Propanethiol: Similar in structure but has the thiol group attached to the second carbon.

1-Butanethiol: Similar in structure but has a longer carbon chain.

Uniqueness: 2-Methyl-1-propanethiol is unique due to the presence of the methyl group at the second carbon, which influences its reactivity and physical properties. This structural feature makes it distinct from other thiols and contributes to its specific applications in various fields.

生物活性

2-Methyl-1-propanethiol, also known as isobutyl mercaptan, is an organosulfur compound with the chemical formula (CAS Number: 513-44-0). This compound belongs to the class of alkylthiols, characterized by the presence of a thiol functional group linked to an alkyl chain. It has garnered attention due to its biological activity and potential applications in various fields, including food science and pharmacology.

- Molecular Weight : 90.19 g/mol

- Boiling Point : Approximately 104 °C

- Organoleptic Properties : Exhibits a cooked, mustard, and vegetable-like taste, making it relevant in flavor chemistry.

Biological Sources

2-Methyl-1-propanethiol has been detected in several biological sources:

- Fruits : Notably found in guavas (Psidium guajava), where it may serve as a flavor compound.

- Animal Sources : Identified in the secretions of certain mammals, such as the striped skunk (Mephitis mephitis), which utilize it for communication and defense mechanisms .

Metabolic Role

Research indicates that 2-Methyl-1-propanethiol may act as a biomarker for food consumption due to its presence in various foods such as alcoholic beverages and dairy products. Its detection in metabolic studies suggests potential roles in human metabolism and dietary analysis .

Case Study 1: Flavor Chemistry

A study published in the Journal of Agricultural and Food Chemistry explored the sensory characteristics of various thiols, including 2-Methyl-1-propanethiol. The research highlighted its contribution to the flavor profile of certain fruits and beverages, emphasizing its importance in food science and product development .

Case Study 2: Metabolic Studies

A metabolic profiling study indicated that 2-Methyl-1-propanethiol could be utilized as a biomarker for dietary intake. This was particularly evident in participants consuming guavas, where elevated levels of this compound were detected post-consumption. The findings suggest that monitoring levels of this thiol could aid in nutritional studies and dietary assessments .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Flavor Compound | Contributes to the taste profile of various foods, particularly fruits like guava. |

| Potential Antioxidant | May exhibit antioxidant properties due to its thiol group, similar to other known thiols. |

| Biomarker for Food Intake | Detected in metabolic studies related to dietary consumption, indicating potential applications in nutrition. |

属性

IUPAC Name |

2-methylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-4(2)3-5/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFAOUQQXJIZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060156 | |

| Record name | 1-Propanethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with cooked vegetable, mustard-like odour | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

88.50 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in oil and alcohol | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.829-0.836 | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

513-44-0 | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanethiol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H070UFP2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-79 °C | |

| Record name | 2-Methyl-1-propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031245 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and key spectroscopic data for 2-Methyl-1-propanethiol?

A1: 2-Methyl-1-propanethiol has the molecular formula C4H10S. Raman spectroscopy studies have been used to characterize its C-S stretching vibrations and analyze its different conformations. [, ]

Q2: How does temperature affect the inclusion of 2-Methyl-1-propanethiol with β-cyclodextrin?

A2: Studies have shown that the inclusion ability of β-cyclodextrin for 2-Methyl-1-propanethiol increases with rising temperatures. This inclusion process is endothermic and entropy-driven, with the destruction of the water shell around the alkyl group contributing to entropy increase. [, ]

Q3: How does the structure of 2-Methyl-1-propanethiol influence its inclusion stability with β-cyclodextrin compared to other mercaptans?

A3: The inclusion stability of β-cyclodextrin with mercaptans is influenced by both the size of the alkyl chain and the degree of branching. Research indicates that for normal mercaptans, inclusion ability increases with carbon chain length. For isomers, increased branching enhances inclusion, with 2-methyl-1-propanethiol showing higher inclusion stability than its linear counterpart, 1-butanethiol. []

Q4: What is known about the thermodynamic properties of 2-Methyl-1-propanethiol?

A4: Extensive thermodynamic data for 2-Methyl-1-propanethiol, including heat capacity, heat of formation, entropy, and vapor pressure, have been experimentally determined and utilized to calculate its thermodynamic functions. These results align with spectroscopic observations indicating a small energy difference between its rotational isomers. []

Q5: Has 2-Methyl-1-propanethiol been studied in the context of gas-solid interactions?

A5: Yes, gas-solid chromatography was used to determine the second gas-solid virial coefficient (B2s) of 2-Methyl-1-propanethiol on a graphitized carbon black adsorbent. This data, along with that of other sulfur compounds, helped establish a quantitative structure-retention relationship (QSRR) correlating ln B2s with calculated molar refractivity and connectivity indices. This approach can predict retention times and potentially understand gas-solid interactions. []

Q6: How does 2-Methyl-1-propanethiol interact with atomic carbon?

A6: Time-resolved atomic spectroscopy studies have revealed that the reaction of ground-state atomic carbon (C(3PJ)) with 2-Methyl-1-propanethiol is rapid and occurs near the collision rate. This suggests a mechanism involving the insertion of the carbon atom into the S-H bond after initial addition, a process that is energetically favorable. []

Q7: Are there potential applications of 2-Methyl-1-propanethiol in drug delivery systems targeting the brain?

A7: Research suggests that 2-Methyl-1-propanethiol could be used as part of a novel brain drug delivery system. When conjugated to L-cysteine via a disulfide bond, it exhibits high affinity for the cerebrovascular large neutral amino acid transporter (LAT1). This interaction allows for the potential transport of various neuropharmaceuticals across the blood-brain barrier. []

Q8: Has 2-Methyl-1-propanethiol been observed in biological systems?

A8: Yes, 2-Methyl-1-propanethiol is a significant component of the volatile metabolome of the bacterium Clostridioides difficile. It is believed to be generated from cysteine metabolism, potentially through the formation and subsequent breakdown of cystathionine analogs. This compound contributes to the characteristic odor of the bacterium. []

Q9: What are the implications of the alkene-functionalized Keplerate-type structure encapsulating small alkyl thiols?

A9: The ability of the alkene-functionalized Keplerate-type structure to encapsulate small alkyl thiols, including 2-methyl-1-propanethiol, offers a potential strategy for trapping and stabilizing volatile organic compounds. The hydrophobic cavity of the Keplerate provides a protective environment, reducing the volatility of the encapsulated thiols. []

Q10: What is the significance of the observation of 2-Methyl-1-propanethiol in human breath?

A10: 2-Methyl-1-propanethiol is one of several volatile sulfur compounds detected in elevated amounts in morning breath samples. Its concentration significantly decreases after tooth brushing, suggesting a microbial origin within the oral cavity. Due to its low odor threshold, it is considered a potential contributor to breath odor. []

Q11: What insights do conformational studies provide about 2-Methyl-1-propanethiol and related molecules?

A11: Conformational analysis, often aided by techniques like Fourier transform microwave spectroscopy and quantum chemical calculations, helps determine the preferred shapes and internal motions of molecules. For 2-Methyl-1-propanethiol, these studies provided insights into its various conformations and energy barriers associated with internal rotations. This information is critical for understanding its interactions with other molecules and predicting its behavior in different environments. []

Q12: How can computational chemistry be applied to understand the properties of 2-Methyl-1-propanethiol?

A12: Computational methods play a crucial role in predicting and explaining the behavior of 2-Methyl-1-propanethiol. For example, molecular dynamics simulations using force field parameters like those developed for the TraPPE-UA force field can accurately reproduce experimental properties like vapor-liquid coexistence curves and critical parameters. These simulations are invaluable for understanding the physical behavior of the compound under various conditions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。